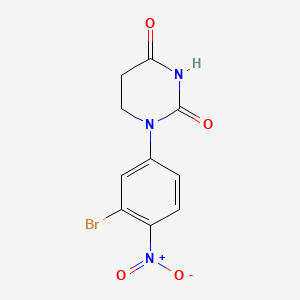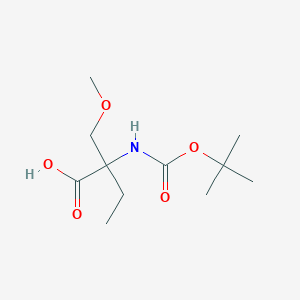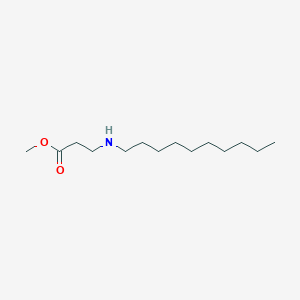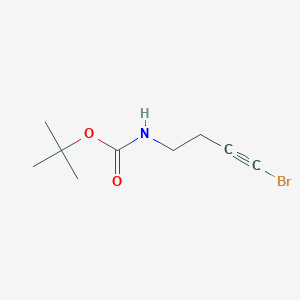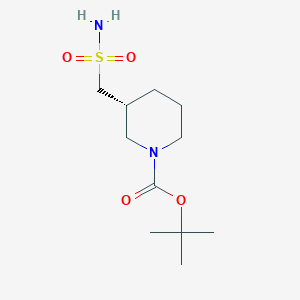
tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfamoylmethyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chlorides under basic conditions. The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, resulting in a more efficient and versatile production process compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the sulfamoylmethyl group, leading to different reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoylmethyl group or the piperidine ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoylmethyl group can yield sulfonic acid derivatives, while reduction of the piperidine ring can produce various reduced piperidine compounds .
Aplicaciones Científicas De Investigación
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its reactivity and functional groups
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but with an amino group instead of a sulfamoylmethyl group.
Tert-butyl 4-[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate: Contains a methylsulfonyl group instead of a sulfamoylmethyl group.
Uniqueness
Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C11H22N2O4S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3,(H2,12,15,16)/t9-/m1/s1 |
Clave InChI |
GMBMKASWXUFEJZ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)

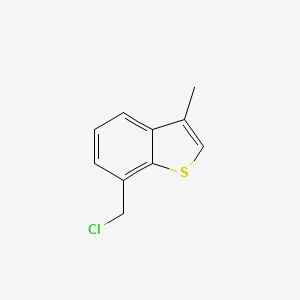
![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
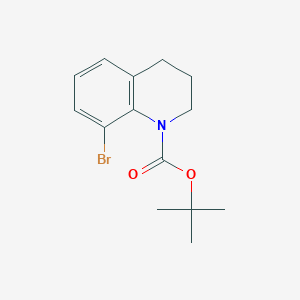

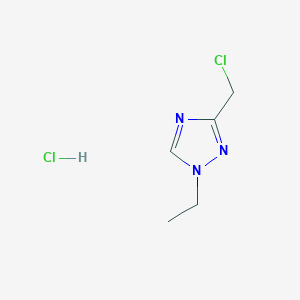
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

